molecular formula C11H13F3O3 B12836670 2,3-Butanediol, 1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3S)- CAS No. 610272-49-6

2,3-Butanediol, 1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3S)-

Cat. No.: B12836670
CAS No.: 610272-49-6
M. Wt: 250.21 g/mol
InChI Key: NVSJFSAMFZXTFX-VHSXEESVSA-N
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Description

(2R,3S)-4-(BENZYLOXY)-1,1,1-TRIFLUOROBUTANE-2,3-DIOL is a chiral compound with significant potential in various fields of scientific research. The compound features a trifluoromethyl group, which imparts unique chemical properties, and a benzyloxy group, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-4-(BENZYLOXY)-1,1,1-TRIFLUOROBUTANE-2,3-DIOL typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The benzyloxy group is often introduced via benzylation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-4-(BENZYLOXY)-1,1,1-TRIFLUOROBUTANE-2,3-DIOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

(2R,3S)-4-(BENZYLOXY)-1,1,1-TRIFLUOROBUTANE-2,3-DIOL has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R,3S)-4-(BENZYLOXY)-1,1,1-TRIFLUOROBUTANE-2,3-DIOL exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the benzyloxy group can influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
  • (1S,2R,3S,5R)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane

Uniqueness

Compared to similar compounds, (2R,3S)-4-(BENZYLOXY)-1,1,1-TRIFLUOROBUTANE-2,3-DIOL is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and other applications where these properties are advantageous.

Properties

CAS No.

610272-49-6

Molecular Formula

C11H13F3O3

Molecular Weight

250.21 g/mol

IUPAC Name

(2R,3S)-1,1,1-trifluoro-4-phenylmethoxybutane-2,3-diol

InChI

InChI=1S/C11H13F3O3/c12-11(13,14)10(16)9(15)7-17-6-8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m0/s1

InChI Key

NVSJFSAMFZXTFX-VHSXEESVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]([C@H](C(F)(F)F)O)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(F)(F)F)O)O

Origin of Product

United States

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